Synthesis and Characterization of Tert-butyl N-(8-bromooctyl)carbamate: A Technical Guide
Synthesis and Characterization of Tert-butyl N-(8-bromooctyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Tert-butyl N-(8-bromooctyl)carbamate, a key intermediate in organic synthesis and pharmaceutical development. This document details the synthetic route, purification methods, and extensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols and data are presented to facilitate its application in research and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Tert-butyl N-(8-bromooctyl)carbamate is a bifunctional molecule featuring a terminal bromine atom and a carbamate-protected amine.[1] Its linear eight-carbon chain provides a flexible spacer, making it a valuable building block in the synthesis of more complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and allows for selective deprotection under acidic conditions.[2] This compound is particularly relevant in the field of drug discovery, where it serves as a versatile linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3]
Molecular Structure:
Caption: Chemical structure of Tert-butyl N-(8-bromooctyl)carbamate.
Physicochemical Properties
A summary of the key physicochemical properties of Tert-butyl N-(8-bromooctyl)carbamate is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆BrNO₂ | [1][3][4] |
| Molecular Weight | 308.26 g/mol | [1][3][4] |
| CAS Number | 142356-35-2 | [1][3][4] |
| IUPAC Name | tert-butyl N-(8-bromooctyl)carbamate | [1][4] |
| Appearance | White to yellow liquid, semi-solid, or solid | [4] |
| Boiling Point (calculated) | 370.2 ± 25.0 °C at 760 mmHg | [1] |
| Solubility | Good solubility in chloroform, ethyl acetate, and methanol | [1] |
Synthesis
The synthesis of Tert-butyl N-(8-bromooctyl)carbamate is typically achieved through the protection of the primary amine of 8-bromooctan-1-amine with a tert-butyloxycarbonyl (Boc) group.[1] A common method involves the reaction of 8-bromooctan-1-amine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: General workflow for the synthesis of Tert-butyl N-(8-bromooctyl)carbamate.
Experimental Protocol
Materials:
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8-bromooctan-1-amine hydrobromide
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Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
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To a solution of 8-bromooctan-1-amine hydrobromide in dichloromethane, add triethylamine (approximately 2.2 equivalents) and stir at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane dropwise to the reaction mixture.
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Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl N-(8-bromooctyl)carbamate as a colorless oil or a white solid.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.5 - 5.0 | broad singlet | 1H | N-H | |
| 3.40 | triplet | 2H | CH ₂-Br | |
| 3.08 | quartet | 2H | N-CH ₂ | |
| 1.85 | quintet | 2H | CH ₂-CH₂Br | |
| 1.55 - 1.45 | singlet | 9H | C(CH ₃)₃ | |
| 1.42 - 1.25 | multiplet | 8H | -(CH ₂)₄- |
Note: ¹H NMR data is compiled based on typical values for similar structures.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C=O (Carbamate) Stretch | 1690 - 1720 |
| C-H Stretch (Alkyl) | 2850 - 2960 |
| C-Br Stretch | 500 - 600 |
Note: IR data is based on characteristic absorption ranges for the respective functional groups.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution of bromine.
| Ion | m/z | Observation |
| [M+H]⁺ | 309/311 | Molecular ion peak showing the characteristic 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.[1] |
| [M-C₄H₈+H]⁺ | 253/255 | Base peak resulting from the loss of the tert-butyl group.[1] |
Application in PROTAC Technology
Tert-butyl N-(8-bromooctyl)carbamate is a valuable linker used in the synthesis of PROTACs. The terminal bromine allows for facile coupling with a warhead that binds to a target protein, while the Boc-protected amine can be deprotected to couple with a ligand for an E3 ubiquitin ligase.
Caption: General mechanism of action for a PROTAC.
Safety and Handling
Tert-butyl N-(8-bromooctyl)carbamate should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]
Conclusion
This technical guide has detailed the synthesis, purification, and characterization of Tert-butyl N-(8-bromooctyl)carbamate. The provided experimental protocols and spectral data serve as a valuable resource for researchers in organic chemistry and drug discovery. Its role as a versatile linker in the rapidly evolving field of PROTAC technology highlights its significance in the development of novel therapeutics.
